6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a hydrazinyl group and a dichlorobenzylidene moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N,N’-diphenyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-{(2E)-2-[4-(Dimethylamino)benzylidene]hydrazino}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the 3,4-dichlorobenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17Cl2N7 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H17Cl2N7/c23-18-12-11-15(13-19(18)24)14-25-31-22-29-20(26-16-7-3-1-4-8-16)28-21(30-22)27-17-9-5-2-6-10-17/h1-14H,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
UDJCLKVZSQHEML-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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